molecular formula C25H34N4O5S2 B2519811 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533904-96-0

2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2519811
CAS RN: 533904-96-0
M. Wt: 534.69
InChI Key: QBCHOPWYCMQXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H34N4O5S2 and its molecular weight is 534.69. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Heterocycles containing nitrogen (N), sulfur (S), and oxygen (O) atoms form a significant class of organic compounds for synthesizing central nervous system (CNS) drugs. These compounds exhibit a range of effects from depression to euphoria and convulsion, indicating their potential in drug discovery and development for CNS disorders. Examples include compounds derived from coal tar, quinine, and piroxicam, among others, demonstrating the diversity and significance of heterocyclic compounds in medicinal chemistry (S. Saganuwan, 2017).

Isoquinoline Derivatives in Therapeutics

Isoquinoline derivatives are highlighted for their broad pharmacological significance, offering promising anti-tubercular, anti-tumor, anti-glaucoma, and anti-Alzheimer’s activities. The review underscores the chemical diversity and biological potential of isoquinoline compounds, pointing towards their application in developing new therapeutic agents (K. Danao et al., 2021).

Polychlorinated Dibenzothiophenes (PCDTs) in the Environment

The presence of PCDTs in the environment, including 2,4,6,8-tetrachlorodibenzothiophene, is investigated in relation to chemical processes similar to those generating polychlorinated dibenzofurans (PCDFs). These compounds are found in contexts such as waste incineration and pulp and paper mill effluents, suggesting their potential environmental impact and the need for research into their origins and effects (S. Huntley et al., 1994).

properties

IUPAC Name

2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O5S2/c1-5-11-28-12-10-20-21(15-28)35-25(22(20)24(31)26-4)27-23(30)18-6-8-19(9-7-18)36(32,33)29-13-16(2)34-17(3)14-29/h6-9,16-17H,5,10-15H2,1-4H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCHOPWYCMQXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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